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Introduction

TAS-120, also known as futibatinib, is a potent, orally bioavailable, and irreversible small-
molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine
kinases.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification,
activating mutations, and chromosomal translocations, is a key driver in various malignancies.
[1] Futibatinib covalently targets a conserved cysteine residue within the ATP-binding pocket of
FGFRs, leading to sustained inhibition of downstream signaling pathways.[1] This technical
guide provides an in-depth overview of the FGFR1-4 selectivity profile of TAS-120, complete
with quantitative data, detailed experimental protocols, and visual diagrams of key cellular and
experimental processes.

Data Presentation

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential off-target effects. The following tables summarize the biochemical potency and
cellular activity of TAS-120 against the FGFR family and its broader kinome profile.

Table 1: Biochemical Potency of TAS-120 Against FGFR
Isoforms
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Kinase Target IC50 (nM)
FGFR1 1.8-3.9
FGFR2 13-14
FGFR3 1.6
FGFR4 3.7-83

IC50 values represent the concentration of TAS-120 required to inhibit 50% of the kinase
activity in biochemical assays. Data compiled from multiple sources.[2][3][4]

Table 2: Cellular Potency of TAS-120 in FGFR-Aberrant
Cancer Cell Lines

Cell Line Cancer Type FGFR Alteration IC50 (nM)
SNU-16 Gastric Cancer FGFR2 Amplification 1.3
KATO IlI Gastric Cancer FGFR2 Amplification 2.5
MFM-223 Breast Cancer FGFR2 Amplification 3.1
RT112/84 Bladder Cancer FGFR3 Fusion 5.6
OPM-2 Multiple Myeloma FGFR3 Translocation 4.2
KMS-11 Multiple Myeloma FGFR3 Translocation 2.9

IC50 values from cell viability assays after treatment with TAS-120.[2]

Table 3: Kinome Selectivity Profile of TAS-120

A kinome scan of 387 wild-type kinases was performed to assess the selectivity of futibatinib.
At a concentration of 100 nM, the following inhibition was observed:
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Kinase Target Ligand-Binding Inhibition (%)
FGFR1 99.1
FGFR2 97.0
FGFR3 97.8
FGFR4 94.8

Of the 387 kinases tested, only Mitogen-activated protein kinase 12 (MAPK12) and the insulin
receptor (INSR) showed greater than 50% inhibition at 100 nM futibatinib (69% and 55%,
respectively).[4] However, subsequent cell-free enzyme assays showed limited inhibition of
these kinases by futibatinib, confirming its high selectivity for the FGFR family.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
selectivity and potency of TAS-120.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory activity of TAS-120 against purified FGFR kinase
domains.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

« ATP

e Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

e TAS-120 (Futibatinib)

o Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
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384-well plates

Procedure:

Prepare serial dilutions of TAS-120 in kinase buffer.
Add the diluted TAS-120 or vehicle control (DMSO) to the wells of a 384-well plate.
Add the FGFR kinase and substrate peptide solution to each well.

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near
the Km for each respective kinase.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
detection reagent according to the manufacturer's protocol.

Data Analysis: The luminescence signal is inversely proportional to the kinase activity.
Calculate the percentage of inhibition for each TAS-120 concentration relative to the vehicle
control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve
using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (e.g., CellTiter-Glo®
Luminescent Cell Viability Assay)

This assay measures the effect of TAS-120 on the viability of cancer cell lines with known
FGFR alterations.

Materials:

FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
TAS-120 (Futibatinib)

Opagque-walled 96-well plates
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o CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
e Luminometer
Procedure:

o Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-10,000 cells
per well in 100 uL of complete medium and allow them to attach overnight.[2]

o Compound Treatment: Prepare serial dilutions of TAS-120 in culture medium. Add the diluted
compound to the appropriate wells. Include vehicle-treated wells as a control.

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

e Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a
volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

e Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measurement: Record the luminescence using a luminometer.

o Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is
indicative of the number of viable cells. Calculate the percentage of cell viability for each
TAS-120 concentration relative to the vehicle control. Determine the IC50 value by plotting
the percentage of viability against the logarithm of the compound concentration and fitting
the data to a dose-response curve.

Western Blot Analysis for FGFR Signaling Inhibition

This protocol assesses the effect of TAS-120 on the phosphorylation of FGFR and its
downstream signaling proteins, such as ERK and AKT.

Materials:

* FGFR-dependent cancer cell lines
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o Complete cell culture medium

e TAS-120 (Futibatinib)

 |ce-cold Phosphate-Buffered Saline (PBS)

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, anti-phospho-
ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g.,
GAPDH or B-actin)

e HRP-conjugated secondary antibodies

e Enhanced Chemiluminescence (ECL) substrate
e Imaging system

Procedure:

o Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat
the cells with various concentrations of TAS-120 for a specified time (e.g., 2-24 hours). Wash
the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[2]

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.
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o SDS-PAGE and Transfer: Normalize protein concentrations and denature the samples by
boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF
or nitrocellulose membrane.

e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at
4°C.

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

o Detection: Incubate the membrane with an ECL substrate and visualize the protein bands
using an imaging system.

» Stripping and Re-probing: To detect total protein levels and loading controls, the membrane
can be stripped of the phospho-specific antibodies and re-probed with antibodies against the
total forms of the proteins and a loading control.

o Data Analysis: Quantify the band intensities using densitometry software. Normalize the
phosphorylated protein signal to the total protein signal for each target.

Mandatory Visualizations
FGFR Signaling Pathway and Inhibition by TAS-120
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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